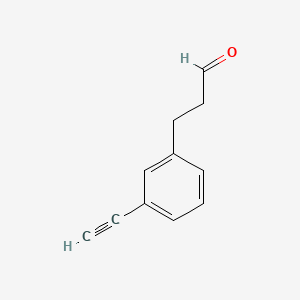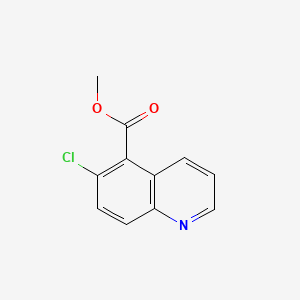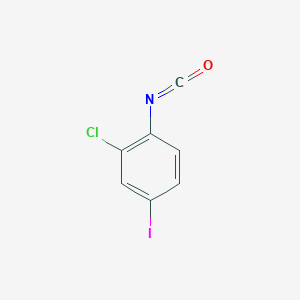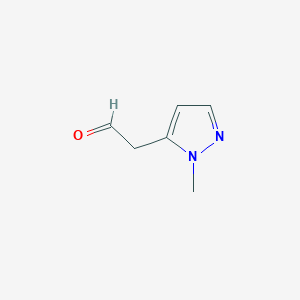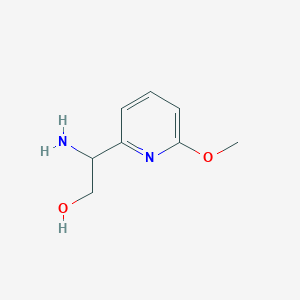
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride is a chemical compound that features a tetrazole ring attached to a pyrrolidine ring with a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride typically involves the cyclization of azide and nitrile compounds. One common method is the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . This reaction proceeds readily in water and can be catalyzed by various agents, including iodine or silica-supported sodium hydrogen sulfate .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-accelerated methods and environmentally benign catalysts like L-proline can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the tetrazole ring can produce amines .
Scientific Research Applications
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of energetic materials and explosives.
Biology: It is used in biochemical studies to understand the interactions of tetrazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. In anticancer applications, the compound has been shown to inhibit cell proliferation by interfering with the p53 pathway, leading to apoptosis in cancer cells . The tetrazole ring plays a crucial role in binding to the target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-(1,2,3-Triazol-4-yl)-β-Carbolines: These compounds also contain a tetrazole ring and exhibit similar anticancer properties.
1,3,5-Tris(1H-tetrazol-5-yl)benzene: This compound is used in materials science for its energetic properties.
Uniqueness
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride is unique due to its combination of a tetrazole ring with a pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H10ClN5O |
|---|---|
Molecular Weight |
191.62 g/mol |
IUPAC Name |
3-(2H-tetrazol-5-yl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H9N5O.ClH/c11-5(1-2-6-3-5)4-7-9-10-8-4;/h6,11H,1-3H2,(H,7,8,9,10);1H |
InChI Key |
GBWKSBUNYVIZKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C2=NNN=N2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


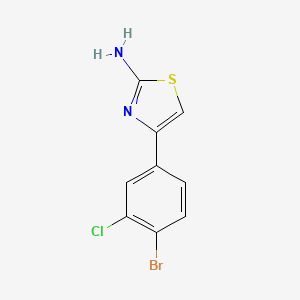


![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)
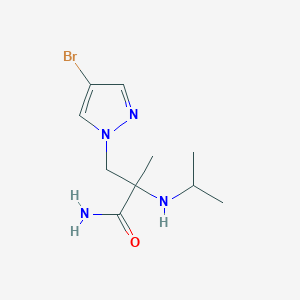
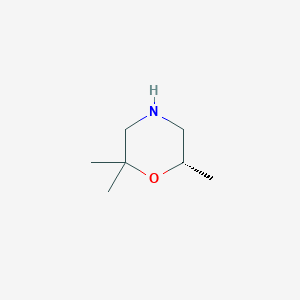
![Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13558380.png)

